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Compound of Interest
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Cat. No.: B1262033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tiapamil is a synthetic phenylalkylamine derivative that functions as a calcium channel blocker.

[1][2] It is a structural analogue of verapamil and was developed as a potential therapeutic

agent for cardiovascular disorders, particularly angina pectoris and arrhythmias.[1][2] This

technical guide provides an in-depth overview of the synthesis of Tiapamil and a detailed

summary of its key physicochemical properties, crucial for its development and formulation as a

pharmaceutical agent.

Synthesis of Tiapamil
An established method for the synthesis of Tiapamil hydrochloride involves a multi-step

process culminating in the reaction of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-

1,1,3,3-tetraoxide with N-methyl-homoveratrylamine. This process underscores the chemical

architecture of the molecule, featuring two dimethoxyphenyl moieties linked by a complex

propylamino dithiane tetraoxide backbone.

Experimental Protocol: Synthesis of Tiapamil
Hydrochloride
Materials:
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2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-dithiane-1,1,3,3-tetraoxide

N-methyl-homoveratrylamine

N-ethyl-N,N-diisopropylamine

Dimethylformamide (DMF)

Procedure:

A solution is prepared by combining 10.4 g of 2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-m-

dithiane-1,1,3,3-tetraoxide, 5.11 g of N-methyl-homoveratrylamine, 30 ml of N-ethyl-N,N-

diisopropylamine, and 70 ml of dimethylformamide.

The resulting solution is heated to 120°C and maintained at this temperature for 6 hours.

Following the reaction period, the solvent is removed by evaporation.

The residue is then subjected to a work-up procedure to isolate and purify the final product,

N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-

1,1,3,3-tetraoxide hydrochloride.

The following diagram illustrates the key final step in the synthesis of Tiapamil hydrochloride:

2-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)
-m-dithiane-1,1,3,3-tetraoxide

N-ethyl-N,N-diisopropylamine, DMF
120°C, 6h

N-methyl-homoveratrylamine

Tiapamil Hydrochloride

Click to download full resolution via product page

Final step in the synthesis of Tiapamil hydrochloride.

Physicochemical Properties of Tiapamil
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The physicochemical properties of a drug substance are fundamental to its absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

The following tables summarize the known quantitative data for Tiapamil and its hydrochloride

salt.

Tiapamil (Free Base)
Property Value Reference

Molecular Formula C26H37NO8S2 [3][4]

Molecular Weight 555.71 g/mol [4]

Melting Point 147-148 °C [3]

pKa 7.74 [5]

LogP Not available

Water Solubility Not available

Tiapamil Hydrochloride
Property Value Reference

Molecular Formula C26H38ClNO8S2 [2]

Molecular Weight 592.16 g/mol [2]

Melting Point 139.94 °C [1]

UV λmax Not available

¹H NMR Data Not available

IR Spectral Data Not available

Mechanism of Action and Signaling Pathway
Tiapamil exerts its pharmacological effects primarily through the blockade of L-type calcium

channels.[1] These voltage-gated ion channels are crucial for regulating calcium influx into

cells, particularly in cardiac and vascular smooth muscle. By inhibiting these channels, Tiapamil

reduces the intracellular calcium concentration, leading to a cascade of physiological effects.
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In vascular smooth muscle, the decreased intracellular calcium leads to relaxation and

vasodilation. This reduction in peripheral resistance contributes to the antihypertensive effects

of the drug. In cardiac muscle, the blockade of calcium channels results in a negative inotropic

effect (reduced contractility) and a negative chronotropic effect (decreased heart rate). These

actions reduce myocardial oxygen demand, which is beneficial in the treatment of angina.

The signaling pathway can be visualized as follows:
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Mechanism of action of Tiapamil on L-type calcium channels.

Conclusion
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This technical guide has provided a detailed overview of the synthesis and known

physicochemical properties of Tiapamil. While a synthetic route has been established, further

characterization, particularly spectroscopic analysis and determination of key parameters like

logP and water solubility for the free base, is essential for a complete understanding of this

compound. The mechanism of action, centered on the blockade of L-type calcium channels,

provides a clear rationale for its potential therapeutic applications in cardiovascular medicine.

This compilation of data serves as a valuable resource for researchers and professionals

involved in the ongoing study and development of Tiapamil and related calcium channel

blockers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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